3-(Aminomethyl)isoquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)isoquinolin-6-ol is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features an isoquinoline core with an aminomethyl group at the 3-position and a hydroxyl group at the 6-position, making it a versatile molecule for various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Pomeranz-Fritsch Reaction: One of the common methods for synthesizing isoquinoline derivatives involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions.
Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamine derivatives with phosphoryl chloride (POCl3) to form isoquinolines.
Pictet-Spengler Reaction: This reaction involves the condensation of β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form tetrahydroisoquinoline, which can be further oxidized to isoquinoline.
Industrial Production Methods:
Catalyst-Free Processes: Recent advancements have led to the development of catalyst-free processes in water, which are environmentally friendly and efficient.
Metal-Catalyzed Reactions: Metal catalysts such as palladium, rhodium, and ruthenium have been employed to enhance the yield and selectivity of isoquinoline synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated and nitrated isoquinoline derivatives.
Scientific Research Applications
3-(Aminomethyl)isoquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders and infectious diseases.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)isoquinolin-6-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, known for its use in the synthesis of alkaloids and pharmaceuticals.
Tetrahydroisoquinoline: A reduced form of isoquinoline, with applications in medicinal chemistry.
Quinoline: An aromatic heterocyclic compound with a nitrogen atom at the 1-position, used in antimalarial drugs.
Uniqueness:
Functional Groups: The presence of both an aminomethyl group and a hydroxyl group in 3-(Aminomethyl)isoquinolin-6-ol provides unique reactivity and versatility in chemical synthesis.
Biological Activity: The compound exhibits a broad spectrum of biological activities, making it a valuable molecule for drug discovery and development.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(aminomethyl)isoquinolin-6-ol |
InChI |
InChI=1S/C10H10N2O/c11-5-9-3-8-4-10(13)2-1-7(8)6-12-9/h1-4,6,13H,5,11H2 |
InChI Key |
ASTOYTWGFYHPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.